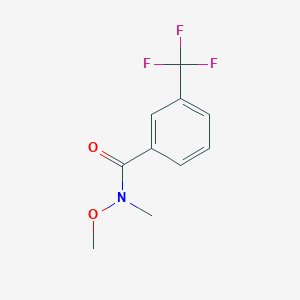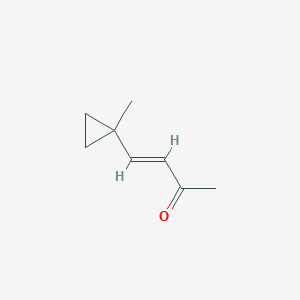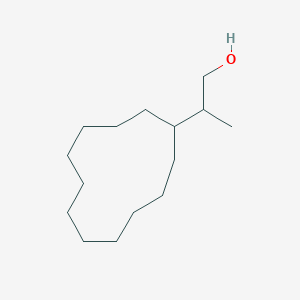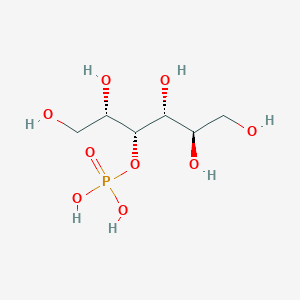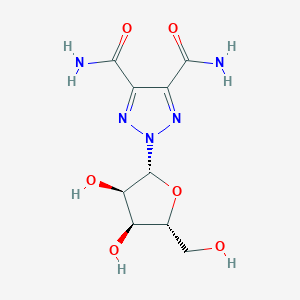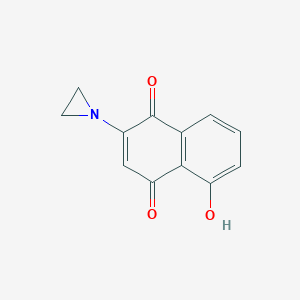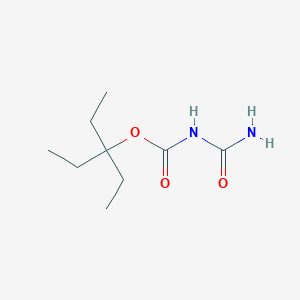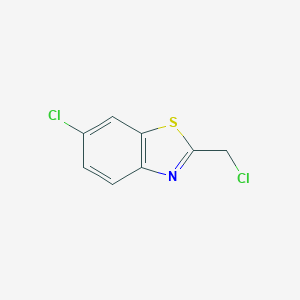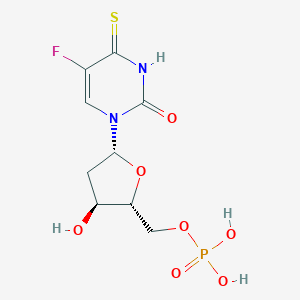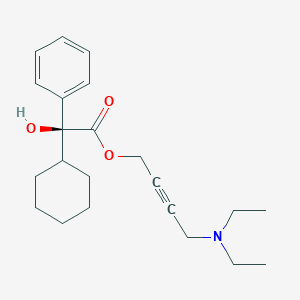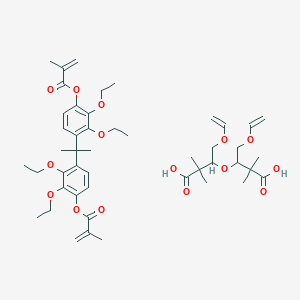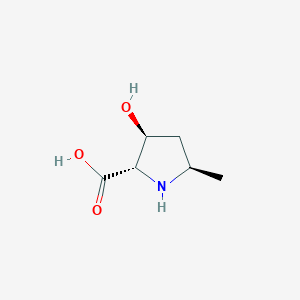
(2S,3S,5R)-3-hydroxy-5-methylpyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S,5R)-3-hydroxy-5-methylpyrrolidine-2-carboxylic acid, also known as L-homoserine lactone, is a small molecule signaling compound that is produced by many gram-negative bacteria. It plays an important role in bacterial quorum sensing, which is a system of communication between bacteria that allows them to coordinate their behavior and regulate gene expression. L-homoserine lactone has been the subject of extensive scientific research due to its role in bacterial communication and its potential applications in biotechnology and medicine.
Mecanismo De Acción
(2S,3S,5R)-3-hydroxy-5-methylpyrrolidine-2-carboxylic acid lactone works by binding to specific receptors on the surface of bacterial cells. These receptors are called LuxR-type receptors and are found in many gram-negative bacteria. When (2S,3S,5R)-3-hydroxy-5-methylpyrrolidine-2-carboxylic acid lactone binds to these receptors, it activates a signaling pathway that regulates gene expression and coordinates bacterial behavior.
Biochemical and Physiological Effects
(2S,3S,5R)-3-hydroxy-5-methylpyrrolidine-2-carboxylic acid lactone has a variety of biochemical and physiological effects on bacterial cells. It can regulate the expression of genes involved in virulence, biofilm formation, motility, and other important bacterial processes. It can also affect the growth and survival of bacterial cells, depending on the concentration and duration of exposure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2S,3S,5R)-3-hydroxy-5-methylpyrrolidine-2-carboxylic acid lactone is a useful tool for studying bacterial quorum sensing and gene regulation. It can be used to manipulate bacterial behavior and gene expression in laboratory experiments. However, there are limitations to its use, such as the need for specific LuxR-type receptors in the bacterial strain being studied and the potential for off-target effects on other bacterial processes.
Direcciones Futuras
There are many potential future directions for research on (2S,3S,5R)-3-hydroxy-5-methylpyrrolidine-2-carboxylic acid lactone. One area of interest is the development of new methods for synthesizing the molecule, such as the use of alternative enzymes or chemical reactions. Another area of interest is the application of (2S,3S,5R)-3-hydroxy-5-methylpyrrolidine-2-carboxylic acid lactone in biotechnology and medicine, such as the development of new antibiotics or the use of quorum sensing to control bacterial infections. Additionally, further research is needed to understand the complex interactions between bacterial communities and the role of (2S,3S,5R)-3-hydroxy-5-methylpyrrolidine-2-carboxylic acid lactone in these interactions.
Métodos De Síntesis
(2S,3S,5R)-3-hydroxy-5-methylpyrrolidine-2-carboxylic acid lactone can be synthesized using a variety of methods, including chemical synthesis and enzymatic methods. Chemical synthesis involves the use of chemical reactions to create the molecule, while enzymatic methods use enzymes to catalyze the reaction. One common enzymatic method involves the use of the enzyme LuxI, which is produced by many bacteria and is responsible for the synthesis of (2S,3S,5R)-3-hydroxy-5-methylpyrrolidine-2-carboxylic acid lactone.
Aplicaciones Científicas De Investigación
(2S,3S,5R)-3-hydroxy-5-methylpyrrolidine-2-carboxylic acid lactone has been extensively studied for its role in bacterial quorum sensing. Quorum sensing allows bacteria to coordinate their behavior and regulate gene expression based on the population density of the bacterial community. (2S,3S,5R)-3-hydroxy-5-methylpyrrolidine-2-carboxylic acid lactone is produced by many gram-negative bacteria and is used as a signaling molecule to communicate with other bacteria in the community. This communication allows bacteria to coordinate their behavior and regulate gene expression in response to changes in the environment.
Propiedades
Número CAS |
114717-04-3 |
|---|---|
Nombre del producto |
(2S,3S,5R)-3-hydroxy-5-methylpyrrolidine-2-carboxylic acid |
Fórmula molecular |
C6H11NO3 |
Peso molecular |
145.16 g/mol |
Nombre IUPAC |
(2S,3S,5R)-3-hydroxy-5-methylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c1-3-2-4(8)5(7-3)6(9)10/h3-5,7-8H,2H2,1H3,(H,9,10)/t3-,4+,5+/m1/s1 |
Clave InChI |
RVIGBNHLNBRMFX-WISUUJSJSA-N |
SMILES isomérico |
C[C@@H]1C[C@@H]([C@H](N1)C(=O)O)O |
SMILES |
CC1CC(C(N1)C(=O)O)O |
SMILES canónico |
CC1CC(C(N1)C(=O)O)O |
Sinónimos |
L-Proline, 3-hydroxy-5-methyl-, (2alpha,3beta,5beta)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-2-azaniumyl-4-[(R)-methylsulfinyl]butanoate](/img/structure/B40497.png)
